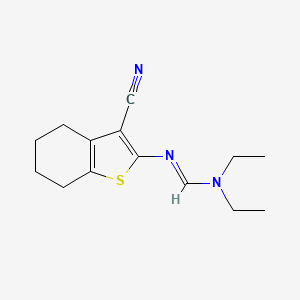![molecular formula C20H18O3 B5701500 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one, also known as a coumarin derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In
作用機序
The mechanism of action of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves its ability to modulate various signaling pathways in cells. The compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. In animal models, the compound has exhibited protective effects against liver damage and neurodegeneration.
実験室実験の利点と制限
One of the advantages of using 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one in lab experiments is its versatility. The compound can be used in various assays to study its antioxidant, anti-inflammatory, and anticancer properties. In addition, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one. One direction is to explore the compound's potential as a neuroprotective agent. Studies have shown that the compound can protect against neurodegeneration in animal models, and further research could elucidate its mechanism of action and potential therapeutic applications in neurological disorders. Another direction is to investigate the compound's potential as a chemopreventive agent. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and further research could explore its potential as a preventative measure against cancer. Additionally, future studies could investigate the compound's potential as a therapeutic agent in other disease states, such as cardiovascular disease and diabetes.
合成法
The synthesis of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been studied for its potential therapeutic properties in various scientific research applications. The compound has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have demonstrated that the compound can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, the compound has exhibited cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)14-7-9-15(10-8-14)18(21)12-17-11-16-5-3-4-6-19(16)23-20(17)22/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIGTEXDFAAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)



![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)

![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)

